molecular formula C27H25N5O2S B11659126 (6Z)-2-ethyl-5-imino-6-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11659126
M. Wt: 483.6 g/mol
InChI Key: RNDZIIHPKWRTOQ-NZAISQPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-2-ETHYL-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a unique combination of indole, phenoxy, and thiadiazolo-pyrimidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include indole derivatives, phenoxy compounds, and thiadiazolo-pyrimidinone precursors. The key steps in the synthesis may involve:

    Condensation Reactions: Combining indole derivatives with phenoxy compounds under acidic or basic conditions.

    Cyclization: Formation of the thiadiazolo-pyrimidinone ring through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or sulfur-containing compounds.

    Functional Group Modifications: Introducing the ethyl and prop-2-en-1-yl groups through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of imino groups to amines using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the phenoxy or indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example:

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as halides, alkyls, or aryls.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: It may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole structure.

    Phenoxy Compounds: Molecules such as phenoxyacetic acid and phenoxyethanol are structurally related.

    Thiadiazolo-Pyrimidinone Compounds: Similar compounds include various thiadiazole and pyrimidinone derivatives used in medicinal chemistry.

Uniqueness

This compound’s uniqueness lies in its combination of indole, phenoxy, and thiadiazolo-pyrimidinone structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[1-[2-(2-prop-2-enylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H25N5O2S/c1-3-9-18-10-5-8-13-23(18)34-15-14-31-17-19(20-11-6-7-12-22(20)31)16-21-25(28)32-27(29-26(21)33)35-24(4-2)30-32/h3,5-8,10-13,16-17,28H,1,4,9,14-15H2,2H3/b21-16-,28-25?

InChI Key

RNDZIIHPKWRTOQ-NZAISQPBSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.